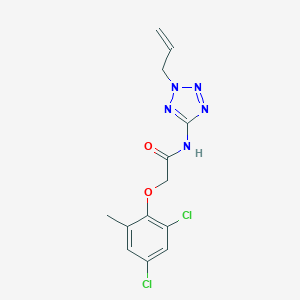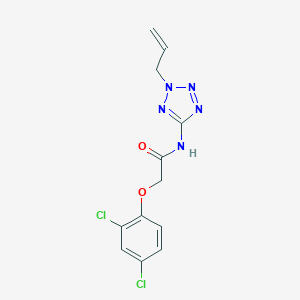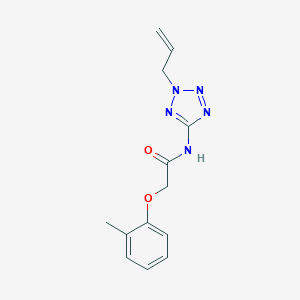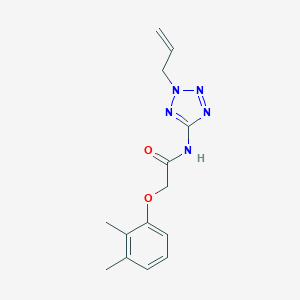
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit low toxicity in vitro, making it a viable candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is relatively straightforward and can be optimized to achieve high yields and purity. However, one of the main limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its low solubility in water, which can limit its potential applications in vivo.
Orientations Futures
There are several potential future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide. One possible direction is the development of new derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, which could lead to the development of new drugs targeting various enzymes and signaling pathways. Additionally, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide in the treatment of various diseases, such as cancer and infectious diseases, could be further explored.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to yield the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C14H17N5O2 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)9-21-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17,20) |
Clé InChI |
QYXNJXCCMUTBES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






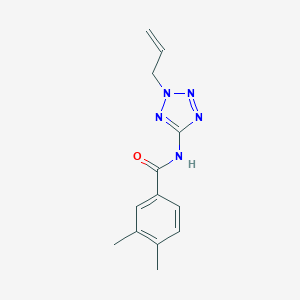
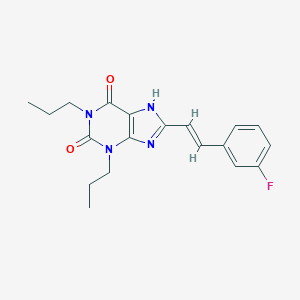

![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
